ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a thioether, a pyrimidine ring, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The presence of the thioether group (a sulfur atom connected to two carbon atoms) adds another layer of complexity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the ethyl ester group could undergo hydrolysis in the presence of a strong acid or base, forming a carboxylic acid and ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Development of Pyrido and Thieno Pyrimidine Derivatives : Research has focused on synthesizing pyrido and thieno pyrimidine derivatives, highlighting their potential in developing novel chemical structures. For instance, Paronikyan et al. (2016) synthesized diamino-substituted pyrano pyrido thieno pyrimidines and pyrimido thieno isoquinolines, showing the versatility of these compounds in organic synthesis (Paronikyan et al., 2016).
Creation of Fused Thiazolo Derivatives : Ahmed (2003) reported the synthesis of ethyl-substituted thioxo octahydropyrido thieno pyrimidines and related thiazolo derivatives, contributing to the broad spectrum of heterocyclic chemistry (Ahmed, 2003).
Exploration of Thiazole and Pyrimidine Chemistry : Sirakanyan et al. (2015) investigated the reactivity of pyrido thieno pyrimidinones with alkyl mono- and di-halides, leading to the creation of new heterocyclic systems. This research opens doors to novel applications in material science and pharmaceuticals (Sirakanyan et al., 2015).
Potential Implications in Pharmaceutical Research
Antimicrobial Activity : Some synthesized compounds have shown promising antimicrobial activity, particularly against Staphylococcus aureus. This indicates potential applications in developing new antimicrobial agents (Sirakanyan et al., 2015).
GyrB Inhibitors for Mycobacterium Tuberculosis : Jeankumar et al. (2013) explored the design and synthesis of thiazole-aminopiperidine hybrid analogues, targeting Mycobacterium tuberculosis GyrB inhibitors. This research is crucial for developing new treatments for tuberculosis (Jeankumar et al., 2013).
Applications in Organic Synthesis
Novel Transformations in Organic Chemistry : Studies like those by Tumkevičius (1994) have focused on novel transformations of ethyl N-(thieno pyrimidin-yl) formimidate with alkyl- and arylhydrazines, illustrating the compound's utility in organic synthesis processes (Tumkevičius, 1994).
Synthesis of New Monastrol Analogs : Al-Masoudi et al. (2015) synthesized new monastrol analogs conjugated with fluorescent coumarin scaffolds, demonstrating potential applications in fluorescence studies and material science (Al-Masoudi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[4-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylthieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S2/c1-5-33-25(32)28-9-6-18(7-10-28)29-23(31)22-19(8-11-34-22)26-24(29)35-14-20(30)27-21-16(3)12-15(2)13-17(21)4/h8,11-13,18H,5-7,9-10,14H2,1-4H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFSUIDPFAAZLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate |
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